sulfadoxine-pyrimethamine

Malaria chemoprevention Combination therapy Longitudinal efficacy

SP is NOT interchangeable with other antifolates. Procurement must be guided by dhfr/dhps resistance profiling—triple mutant (N51I/C59R/S108N) dominance across Africa and dhps K540E heterogeneity (4%–97%) dictate clinical efficacy. For SMC, SP+AQ FDCs achieve 97% day-28 ACPR vs 70% for ART+SP. Pregnancy alters sulfadoxine PK (clearance +75.8%). Demand WHO-PQP bioequivalence documentation (Cmax/AUC 90% CI within 80–125%). Prioritize SP+AQ over SP monotherapy for Sahel-region SMC. Insist on batch-specific CoA and local haplotype data for research procurement.

Molecular Formula C24H27ClN8O4S
Molecular Weight 559 g/mol
CAS No. 37338-39-9
Cat. No. B1208122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesulfadoxine-pyrimethamine
CAS37338-39-9
Synonymsfanasil - pyrimethamine
fanasil, pyrimethamine drug combination
Fansidar
Suldox
sulfadoxine-pyrimethamine
sulphadoxine-pyrimethamine
Molecular FormulaC24H27ClN8O4S
Molecular Weight559 g/mol
Structural Identifiers
SMILESCCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)Cl.COC1=C(N=CN=C1OC)NS(=O)(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C12H13ClN4.C12H14N4O4S/c1-2-9-10(11(14)17-12(15)16-9)7-3-5-8(13)6-4-7;1-19-10-11(14-7-15-12(10)20-2)16-21(17,18)9-5-3-8(13)4-6-9/h3-6H,2H2,1H3,(H4,14,15,16,17);3-7H,13H2,1-2H3,(H,14,15,16)
InChIKeyLUBUTTBEBGYNJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sulfadoxine-Pyrimethamine Procurement Guide: CAS 37338-39-9 Specifications and Baseline Characteristics


Sulfadoxine-pyrimethamine (CAS 37338-39-9) is a fixed-dose combination antimalarial agent consisting of a sulfonamide antibiotic (sulfadoxine) and a diaminopyrimidine antifolate (pyrimethamine). The combination exerts synergistic inhibition of the Plasmodium falciparum folate biosynthesis pathway, targeting dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR), respectively [1]. While originally approved as a therapeutic agent for chloroquine-resistant malaria, its current primary utility lies in intermittent preventive treatment during pregnancy (IPTp) and seasonal malaria chemoprevention (SMC) in combination with amodiaquine, particularly in sub-Saharan Africa where artemisinin-based combinations have largely replaced it for case management [2]. For procurement professionals, understanding the compound's differential performance relative to comparator regimens—not merely its mechanism—is essential for formulary and research supply chain decisions.

Why Sulfadoxine-Pyrimethamine Cannot Be Interchanged with In-Class Antifolates: Evidence-Based Procurement Rationale


Sulfadoxine-pyrimethamine (SP) cannot be casually substituted with other antifolate combinations due to profound differences in clinical efficacy driven by geographically heterogeneous resistance profiles. The triple dhfr mutant haplotype (N51I/C59R/S108N) has become dominant across Africa, while dhps mutations including K540E and A581G vary dramatically by region—from 4% prevalence in Madagascar to over 97% in parts of rural Congo [1][2]. These molecular markers directly translate to divergent clinical outcomes: SP monotherapy achieves PCR-adjusted day-28 effectiveness rates as low as 27-28% in some endemic regions, whereas partner-drug combinations with amodiaquine elevate efficacy to 93-100% [3]. The quantitative evidence below demonstrates that procurement decisions for SP—whether as a standalone research reference standard, a component of combination chemoprevention programs, or a generic formulation for regulatory bioequivalence studies—must be guided by comparator-anchored performance data rather than class-level assumptions.

Sulfadoxine-Pyrimethamine Quantitative Comparator Evidence: Head-to-Head Efficacy and Differentiation Data


SP Plus Amodiaquine vs. SP Alone: 54% Reduction in Subsequent Malaria Treatments

Sulfadoxine-pyrimethamine (SP) plus amodiaquine (AQ) demonstrates substantially superior long-term protective efficacy compared to SP alone. In a longitudinal randomized trial of 316 children aged 6 months to 5 years in Kampala, Uganda, SP+AQ reduced the rate of subsequent malaria treatments by 54% (95% CI 36-66, p<0.0001) compared with SP monotherapy over one year of follow-up, and by 37% (95% CI 12-54, p=0.007) compared with SP plus artesunate [1]. Clinical treatment failure after 14 days occurred in 18% (38/215) of the SP-alone group versus only 1% (2/164) in the SP+AQ group and 1% (1/198) in the SP+artesunate group (p<0.0001 for both comparisons) [1].

Malaria chemoprevention Combination therapy Longitudinal efficacy

SP+Amodiaquine vs. SP+Chloroquine vs. SP+Artesunate: Day-28 ACPR Rate Comparison

In a double-blinded randomized trial of 455 children aged 1-5 years in Malawi, sulfadoxine-pyrimethamine (SP) combined with amodiaquine (AQ+SP) achieved a day-28 adequate clinical and parasitological response (ACPR) rate of 97%, which was significantly superior to both CQ+SP (81%) and ART+SP (70%) (p<0.001 for both comparisons). The ACPR rate for SP alone was only 25%, demonstrating inferiority to all three combination therapies (p<0.001) [1]. Notably, this study also confirmed the return of chloroquine sensitivity in Malawi, with no detection of the pfcrt 76T mutation associated with CQ resistance in any pre- or post-treatment parasites [1].

Treatment efficacy Malawi ACPR

SP vs. Mefloquine vs. MSP Triple Combination: Murine and Clinical Cure Rate Comparison

Sulfadoxine-pyrimethamine (SP) demonstrates superior parasitological cure rates compared to mefloquine alone when administered at low doses. In a randomized, double-blind trial of 231 school children with mild P. falciparum malaria in Gabon, SP (2.14 mg/kg sulfadoxine/0.11 mg/kg pyrimethamine) achieved a 69% parasitological cure rate, while the triple combination MSP (mefloquine + sulfadoxine + pyrimethamine) achieved 67% cure. In stark contrast, mefloquine alone at 1.07 mg/kg achieved only a 13% cure rate (P<0.001 for both SP and MSP versus mefloquine alone) [1]. The study authors noted that 'the high efficacy of the low dose sulfadoxine/pyrimethamine regimen was the most surprising finding' [1].

Mefloquine Triple combination Parasitological cure

SP vs. Artemether-Lumefantrine vs. Artesunate-Amodiaquine: PCR-Adjusted Day-28 Effectiveness in Benin

In West African settings, sulfadoxine-pyrimethamine (SP) monotherapy exhibits markedly inferior effectiveness compared to artemisinin-based combination therapies (ACTs). A randomized noninferiority trial of 240 children aged 6-60 months in Benin compared SP with unsupervised artemether-lumefantrine (AL) and unsupervised artesunate-amodiaquine (ASAQ). After PCR adjustment for reinfections, day-28 effectiveness rates were 27.1% for SP, 83.3% for AL, and 87.4% for ASAQ in the intention-to-treat analysis. The per-protocol analysis (217 patients) yielded PCR-adjusted rates of 28.3% for SP, 94.0% for AL, and 93.2% for ASAQ [1][2]. The authors concluded that SP was 'less effective than the other drugs in the PCR-adjusted analysis' and that 'efficacy rates for SP were surprisingly low' [2].

Effectiveness ACT comparison Benin

SP During Pregnancy vs. Postpartum: Altered Pharmacokinetics with 75.8% Increased Sulfadoxine Clearance

Sulfadoxine-pyrimethamine (SP) exhibits pregnancy-specific pharmacokinetic alterations that differentiate it from administration in non-pregnant populations. A population pharmacokinetic analysis using nonlinear mixed-effects modeling in 98 women across four African countries who received a single fixed dose (1500 mg sulfadoxine / 75 mg pyrimethamine) revealed that clearance during pregnancy was 75.8% higher for sulfadoxine compared to postpartum values, while pyrimethamine clearance was 11.5% lower during pregnancy [1]. The 'pregnancy effect' on clearance was found to diminish gradually, becoming negligible after approximately 3 months postpartum [1].

Pregnancy pharmacokinetics IPTp Clearance

Generic vs. Reference SP Formulations: Bioequivalence Confirmation with 90% CI Within 80-125%

Generic sulfadoxine-pyrimethamine fixed-dose combination (FDC) tablets demonstrate pharmacokinetic bioequivalence to branded reference formulations, supporting procurement of lower-cost alternatives without compromising exposure. In a single-dose, open-label, randomized, parallel-group study of 46 healthy Chinese male volunteers receiving 1500/75 mg SP, the 90% confidence intervals for log-transformed ratios of Cmax, AUC0-72, and AUC0-168 for both sulfadoxine (105.4%-116.6%, 99.3%-110.6%, and 96.4%-108.1%) and pyrimethamine (88.8%-100.9%, 89.5%-101.0%, and 88.3%-101.6%) fell entirely within the WHO and China FDA predetermined bioequivalence acceptance range of 80% to 125% [1][2].

Bioequivalence Generic formulation Pharmacokinetics

Sulfadoxine-Pyrimethamine Optimal Research and Procurement Application Scenarios Based on Comparative Evidence


Seasonal Malaria Chemoprevention (SMC) Programs Requiring SP+Amodiaquine Fixed-Dose Combinations

Based on direct head-to-head evidence showing that SP+AQ reduces subsequent malaria treatment rates by 54% compared to SP alone (95% CI 36-66, p<0.0001) [1], and achieves 97% day-28 ACPR rates compared to 81% for CQ+SP and 70% for ART+SP (p<0.001) [2], procurement for SMC programs in Sahel-region African countries should prioritize SP+AQ fixed-dose combinations over SP monotherapy or alternative partner drug combinations. The quantified superiority in both short-term cure rates and long-term protective efficacy makes SP+AQ the evidence-based selection for seasonal administration to children aged 3-59 months.

Intermittent Preventive Treatment in Pregnancy (IPTp) Requiring Pregnancy-Specific Dosing Considerations

Population pharmacokinetic evidence demonstrates that sulfadoxine clearance increases by 75.8% during pregnancy compared to postpartum, while pyrimethamine clearance decreases by 11.5% [1]. Research protocols involving IPTp should account for this differential exposure, potentially requiring sulfadoxine dose adjustment or therapeutic drug monitoring. Procurement for IPTp research should specify SP formulations suitable for pharmacokinetic analysis and consider whether standard fixed-dose combinations adequately address the pregnancy-associated under-exposure of the sulfadoxine component.

Generic SP Formulation Procurement Requiring WHO Prequalification-Compliant Bioequivalence Documentation

Regulatory and large-scale procurement of generic SP FDC tablets should be restricted to products with documented bioequivalence meeting WHO Prequalification of Medicines Programme criteria (90% CI for Cmax and AUC ratios within 80-125%). The validated reference data from healthy volunteer studies confirm that test generic formulations achieving sulfadoxine Cmax ratio 90% CI of 105.4%-116.6% and AUC0-72 ratio 90% CI of 99.3%-110.6%, with similar pyrimethamine parameters, meet regulatory requirements for interchangeability [1][2]. Products lacking such comparator-based bioequivalence data should not be substituted.

Research on SP Resistance Surveillance Requiring Geographic Stratification by dhfr/dhps Haplotype Prevalence

Given that the triple dhfr mutant (N51I/C59R/S108N) is dominant across Africa, while dhps mutations exhibit marked geographic heterogeneity—K540E prevalence ranging from 4% in Madagascar to over 58% in rural Congo, and A581G at 41.8% in Brazzaville [1][2]—research requiring SP as a comparator or baseline agent must incorporate site-specific molecular resistance profiling. Procurement of SP for clinical trials or surveillance studies should be accompanied by contemporaneous local dhfr/dhps haplotype data to contextualize efficacy outcomes and enable cross-study comparability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for sulfadoxine-pyrimethamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.